1-(4-Methoxyphenyl)-1h-indazole
Description
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)indazole |
InChI |
InChI=1S/C14H12N2O/c1-17-13-8-6-12(7-9-13)16-14-5-3-2-4-11(14)10-15-16/h2-10H,1H3 |
InChI Key |
VUXSLSAYJZMQOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of indazole, including 1-(4-Methoxyphenyl)-1H-indazole, exhibit significant antitumor properties. For instance, studies have shown that certain indazole derivatives act as potent inhibitors against various cancer targets, including Polo-like kinase 4 (PLK4) and fibroblast growth factor receptors (FGFRs). Compounds synthesized based on the indazole framework have demonstrated nanomolar activity against cancer cell lines, indicating their potential as therapeutic agents .
Molecular Docking Studies
Molecular docking studies have been employed to evaluate the interaction of this compound with specific biological targets. These studies help elucidate the compound's mechanism of action and guide the design of more effective derivatives. For example, docking simulations have identified binding affinities with renal cancer-related proteins, suggesting a pathway for further drug development .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Methylphenyl)-1H-indazole | Similar indazole core with methyl group | Potentially different biological activity due to methyl substitution |
| 1-(Phenyl)-1H-indazole | Indazole core without methoxy group | May exhibit different reactivity patterns |
| 1-(4-Chlorophenyl)-1H-indazole | Chlorine substituent instead of methoxy | Potentially increased potency against specific targets |
| 1-(4-Hydroxyphenyl)-1H-indazole | Hydroxyl group introduces additional polarity | May enhance solubility and bioavailability |
This table illustrates how variations in substituents can significantly influence chemical behavior and biological activity, showcasing the diverse potential within this class of compounds .
Case Studies and Research Findings
Several case studies highlight the efficacy of indazole derivatives in clinical settings:
- Inhibition Studies : Various studies have shown that certain derivatives exhibit strong inhibitory activities against key enzymes involved in cancer progression, such as IDO1 and Aurora kinases. For instance, one study reported that specific compounds derived from indazoles displayed IC50 values in the nanomolar range against these targets .
- Clinical Trials : Some derivatives have advanced to clinical trials, demonstrating favorable pharmacokinetic profiles and therapeutic efficacy in patients with specific types of cancer, such as melanoma and colon cancer .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position of substituents on the indazole core significantly impacts physicochemical and biological properties. Key comparisons include:
a) N1 vs. C3 Substitution
- 1-(4-Methoxyphenyl)-1H-indazole : The methoxyphenyl group at N1 creates a planar structure, enhancing π-π stacking interactions. Its NMR signals (e.g., aromatic protons) reflect the electron-rich environment of the methoxy group .
- 3-(4-Methoxyphenyl)-1H-indazole (3f): Substitution at C3 alters the electron density distribution.
b) Halogenated Derivatives
- 5-Chloro-1-(4-methoxyphenyl)-1H-indazole (6u): Chlorine at C5 introduces electron-withdrawing effects, reducing electron density on the indazole ring. This increases melting points compared to non-halogenated analogs and alters IR absorption peaks (e.g., C-Cl stretch at ~600 cm⁻¹) .
- 3-Chloro-1-(4-methoxyphenyl)-1H-indazole (6v) : Chlorine at C3 further polarizes the molecule, leading to distinct ¹H NMR signals (e.g., deshielded protons near the Cl substituent) .
Physicochemical Properties
- Electron-Withdrawing Groups (EWGs) : Derivatives with Cl or ester groups (e.g., 2j) exhibit higher melting points due to increased dipole-dipole interactions.
- Bulky Substituents : The tert-butylsulfonyl group in compound 74 reduces solubility in polar solvents but enhances stability against metabolic degradation .
Preparation Methods
Reaction Design and Substrate Scope
The silver(I)-mediated approach, pioneered by recent studies, enables direct construction of the indazole core via intramolecular C–N bond formation. This method utilizes arylhydrazones derived from α-ketoesters as precursors, with AgNTf₂ (0.6 mmol) and Cu(OAc)₂ (0.15 mmol) in 1,2-dichloroethane at 80°C for 24 hours. The 4-methoxyphenyl group is introduced through judicious selection of the hydrazone precursor, ensuring regioselective formation of the 1-substituted indazole.
Mechanistic Pathway
Experimental and computational evidence supports a single-electron transfer (SET) mechanism:
-
Ag(I) oxidizes the hydrazone to generate a nitrogen-centered radical
-
Intramolecular radical recombination forms the C–N bond
-
A second SET event followed by rearomatization yields the indazole product
Cu(II) plays a critical role in substrate deprotonation and radical stabilization, as demonstrated by control experiments omitting copper additives.
Optimization Data
Key reaction parameters were systematically investigated (Table 1):
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| AgNTf₂ Loading | 2.0 equiv | +38% vs 1.0 equiv |
| Temperature | 80°C | +27% vs 60°C |
| Solvent | DCE | +41% vs toluene |
| Reaction Time | 24 h | +19% vs 12 h |
This method achieves 72–85% isolated yields for 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate derivatives, with excellent functional group tolerance for electron-donating substituents.
Hydrazine-Mediated Cyclocondensation Approaches
Two-Step Synthesis from Cyclohexanone Precursors
An alternative route involves:
-
Michael addition of indole-3-carbaldehydes to diketones
-
Cyclocondensation with hydrazine hydrate (2.1 equiv) in methanol under reflux
While this method provides access to polycyclic indazole systems, its applicability to this compound requires modification of the diketone precursor. Recent adaptations using 4-methoxybenzoylacetone show promise, albeit with lower yields (55–62%) compared to silver-mediated methods.
Solvent and Stoichiometry Effects
Critical parameters for the hydrazine route include:
-
Methanol/water (3:1) solvent system prevents premature precipitation
-
Hydrazine excess (>2.0 equiv) ensures complete cyclization
Catalytic Innovations and Emerging Methods
Palladium-Cocatalyzed Systems
Recent patent literature discloses a nitro-to-indazole transformation using Pd(OAc)₂ (5 mol%) with:
-
Nitration of 4-methoxybenzaldehyde derivatives
-
Reductive cyclization under hydrogen atmosphere (3 bar)
While yields remain unpublished, this method offers potential for scale-up due to reduced silver consumption.
Microwave-Assisted Synthesis
Preliminary trials applying microwave irradiation (150°C, 30 min) to the silver-mediated protocol show:
-
23% reduction in reaction time
-
Comparable yields (78% vs 82% conventional)
Spectroscopic Characterization Benchmarks
Nuclear Magnetic Resonance (NMR)
1H NMR (CDCl₃) of methyl this compound-3-carboxylate:
-
δ 8.31 (d, J = 8.2 Hz, 1H, H-7)
-
δ 7.63 (d, J = 8.3 Hz, 2H, aromatic)
-
δ 4.07 (s, 3H, COOCH₃)
-
δ 3.89 (s, 3H, OCH₃)
13C NMR confirms regiochemistry through distinctive carbonyl signals at δ 163.1 (ester) and δ 159.4 (aryl-OCH₃).
Infrared Spectroscopy
-
1716 cm⁻¹ (ester C=O)
-
1517 cm⁻¹ (indazole ring stretching)
-
1244 cm⁻¹ (asymmetric OCH₃)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Ag(I)-Mediated | 82 | 99 | Moderate | 8.7 |
| Hydrazine Cyclization | 58 | 95 | High | 4.2 |
| Pd-Catalyzed | N/A | N/A | High | 6.9 |
Cost index calculated relative to silver-mediated method (10 = highest)
Industrial Considerations and Process Chemistry
Q & A
Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-1H-indazole derivatives, and how can reaction conditions be optimized?
- Methodological Answer : this compound derivatives are typically synthesized via cyclization reactions or functionalization of the indazole core. For example, Mannich base reactions involving indazole with formaldehyde and secondary amines yield intermediates like 3-(piperazin-1-yl)methyl derivatives . Subsequent reactions with hydrazine hydrate in ethanol under reflux form oxadiazole derivatives. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., polyphosphoric acid for cyclization), and temperature control to improve yields (60–80%) .
Q. How can structural characterization of this compound derivatives be validated?
- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:
- IR spectroscopy identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹).
- ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy proton singlet at δ 3.8–4.0 ppm).
- Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group, β = 99.725°) provides unambiguous confirmation of stereochemistry and bond lengths (mean C–C bond length ~1.40 Å) .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of C3-quaternary chiral indazole derivatives?
- Methodological Answer : Copper hydride (CuH)-catalyzed asymmetric hydroamination is effective for constructing C3-quaternary centers. For example, (R)-3-(2-(4-methoxyphenyl)butan-2-yl)-1H-indazole is synthesized using chiral ligands (e.g., BINAP derivatives) to achieve >90% enantiomeric excess (ee). Key parameters include low-temperature conditions (-20°C) and slow addition of substrates to minimize racemization .
Q. How do electronic effects on the indazole ring influence biological activity in SAR studies?
- Methodological Answer : Substituents at the 1- and 3-positions of the indazole core significantly modulate activity. For example:
- 3-Aroyl substituents enhance tubulin inhibition (IC₅₀ < 1 µM) by stabilizing π-π stacking interactions with the colchicine binding site.
- Electron-withdrawing groups (e.g., -CF₃ at the 4-position of phenyl rings) improve metabolic stability but may reduce solubility.
Computational docking (e.g., AutoDock Vina) and pharmacophore modeling are critical for predicting binding poses and optimizing substituent geometry .
Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound derivatives?
- Methodological Answer :
- Broth microdilution assays (CLSI guidelines) determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Nematicidal activity is assessed using C. elegans models, with LC₅₀ values calculated via dose-response curves.
- Time-kill kinetics differentiate bactericidal vs. bacteriostatic effects, requiring sampling at 0, 6, 12, and 24 hours .
Data Contradiction Analysis
Q. How can conflicting data on indazole derivative solubility be resolved?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from aggregation or ionization effects. Use dynamic light scattering (DLS) to detect nanoparticles in suspension and HPLC-UV to quantify free compound concentration. Adjust pH (e.g., phosphate buffer at pH 7.4) or employ co-solvents (e.g., 10% PEG-400) to mimic physiological conditions .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Oxadiazole Derivatives
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol (reflux) | Maximizes cyclization |
| Catalyst | Polyphosphoric acid | Accelerates reaction rate |
| Temperature | 80–100°C | Balances kinetics/stability |
| Reaction Time | 6–8 hours | Minimizes side products |
Q. Table 2. Crystallographic Data for this compound Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|
| C29H19F3N2O | P21/c | 11.706 | 20.230 | 9.542 | 99.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
